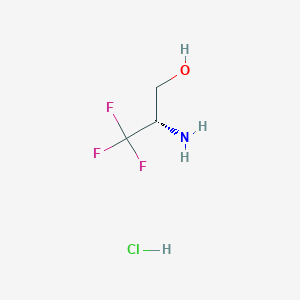
2-(2-Thienyl)benzonitrile
Descripción general
Descripción
“2-(2-Thienyl)benzonitrile” is a chemical compound with the molecular formula C11H7NS . It belongs to the class of organic compounds known as nitriles, which are characterized by a carbon-nitrogen triple bond .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring connected to a nitrile functional group (-C≡N) and a thiophene ring . The presence of a nitrile group makes it a potent electrophile, thus readily participating in numerous chemical reactions .Aplicaciones Científicas De Investigación
1. Catalysis and Organic Synthesis
2-(2-Thienyl)benzonitrile and its derivatives play a significant role in catalysis and organic synthesis. For instance, Rhodium(III)-catalyzed cyanation using N-nitroso as a directing group synthesizes 2-(Alkylamino)benzonitriles, indicating the compound's utility in creating complex organic structures (Dong et al., 2015). Another study demonstrates the use of thienothiophene derivatives, similar to this compound, in photoinduced atom transfer radical polymerization, highlighting its potential in polymer science (Kütahya et al., 2017).
2. Environmental and Biodegradation Studies
The environmental impact and biodegradation of benzonitrile compounds, which include this compound, are also areas of research. A study by Harper (1977) examined the fungal degradation of aromatic nitriles, showing how these compounds can be broken down in nature (Harper, 1977).
3. Materials Science and Polymerization
In the field of materials science, benzonitriles are used in the synthesis of various polymers and materials. For example, research on the solvent effects on the condensation of 2-thiouracil in benzonitrile provides insights into the behavior of these compounds in different environments, which is crucial for material development (Wandlowski et al., 1993).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that benzylic compounds, such as 2-(2-thienyl)benzonitrile, often interact with various enzymes and receptors in the body due to their aromatic nature . The specific role of these targets can vary widely depending on the exact nature of the compound and the biological context.
Propiedades
IUPAC Name |
2-thiophen-2-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFMSBYLFMDFFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/structure/B3094194.png)


![3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride](/img/structure/B3094228.png)
![[5-(4-Morpholinyl)pentyl]amine dihydrochloride](/img/structure/B3094230.png)
![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/structure/B3094238.png)



![8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B3094259.png)


